N-{2-[(3-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond and the introduction of the thioether groups. This could potentially be achieved through a multi-step synthesis involving reactions such as nucleophilic substitution and amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, amide group, and thioether linkages would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the thioether groups might be oxidized. The aromatic rings could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and nitro groups might make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Properties
IUPAC Name |
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-15-3-2-4-17(11-15)13-25-10-9-20-19(22)14-26-12-16-5-7-18(8-6-16)21(23)24/h2-8,11H,9-10,12-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCHEYIZMNTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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